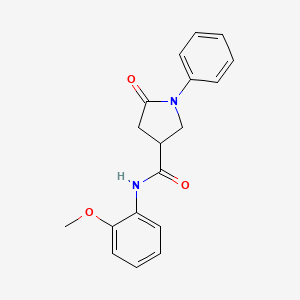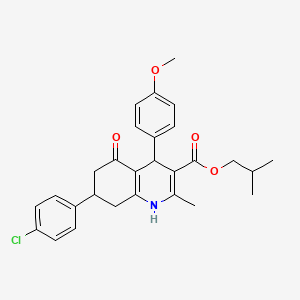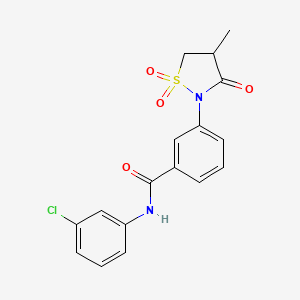
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MDPV, is a synthetic cathinone that has been identified as a designer drug. It was first synthesized in the 1960s, and in recent years has gained popularity as a recreational drug due to its stimulant properties. However, MDPV has also been the subject of scientific research due to its potential applications in medicine and pharmacology.
Mecanismo De Acción
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the levels of these neurotransmitters in the brain, leading to increased stimulation and euphoria. However, N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also has a high potential for abuse and addiction.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause vasoconstriction. It also increases body temperature and can cause hyperthermia. N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have neurotoxic effects, causing damage to dopaminergic neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has advantages and limitations for lab experiments. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system. However, its potential for abuse and addiction make it difficult to use in animal studies. Additionally, the complex synthesis of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide makes it difficult to obtain in large quantities for experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is its potential as a treatment for Parkinson's disease. Another area of interest is its potential as a pain medication. Additionally, research could focus on developing safer and more effective analogs of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide for medical use. Finally, research could focus on the long-term effects of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide use on the brain and body.
Métodos De Síntesis
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with pyrrolidine and then with an acid chloride. The resulting product is then purified through recrystallization. The synthesis of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been the subject of scientific research due to its potential applications in medicine and pharmacology. One study found that N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has a high affinity for the dopamine transporter, which could make it a potential treatment for Parkinson's disease. Another study found that N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has analgesic properties, which could make it a potential treatment for pain.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-10-6-5-9-15(16)19-18(22)13-11-17(21)20(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAIOQAQANYDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)


![4-{[1-ethyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5216663.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide](/img/structure/B5216671.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5216682.png)
![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)